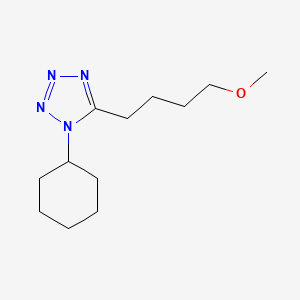
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole is a chemical compound belonging to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole typically involves the reaction of cyclohexylamine with 4-methoxybutyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and distillation are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole-oxide.
Reduction: Formation of cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole-hydride.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as corrosion resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The cyclohexyl and methoxybutyl groups contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability.
Comparación Con Compuestos Similares
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-(4-methoxybutyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-tetrazole: Similar structure but with a methoxyphenyl group instead of a methoxybutyl group.
Uniqueness: The presence of both cyclohexyl and methoxybutyl groups in this compound imparts unique chemical and physical properties, such as enhanced lipophilicity and potential for diverse biological activities. These features distinguish it from other tetrazole derivatives and make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H22N4O |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-(4-methoxybutyl)tetrazole |
InChI |
InChI=1S/C12H22N4O/c1-17-10-6-5-9-12-13-14-15-16(12)11-7-3-2-4-8-11/h11H,2-10H2,1H3 |
Clave InChI |
UBDFARFWDVWXNC-UHFFFAOYSA-N |
SMILES canónico |
COCCCCC1=NN=NN1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


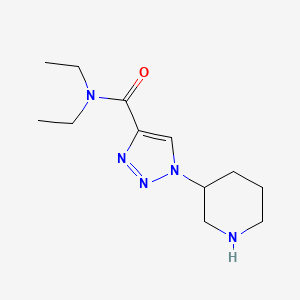
![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)
![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)
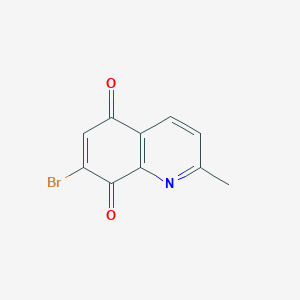

![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
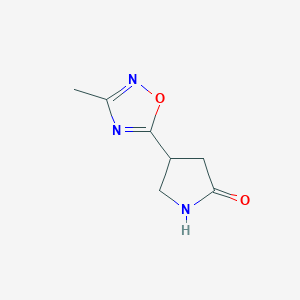
![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)
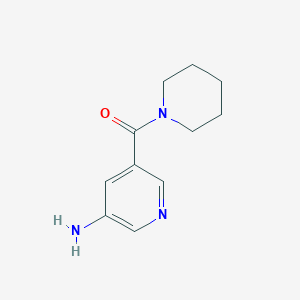
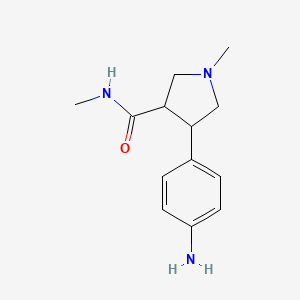
![2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)


![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)
